[(Dimethylphosphinoyl)methyl]phosphonic acid
Description
Properties
CAS No. |
71762-36-2 |
|---|---|
Molecular Formula |
C3H10O4P2 |
Molecular Weight |
172.06 g/mol |
IUPAC Name |
dimethylphosphorylmethylphosphonic acid |
InChI |
InChI=1S/C3H10O4P2/c1-8(2,4)3-9(5,6)7/h3H2,1-2H3,(H2,5,6,7) |
InChI Key |
OPQAGLVVRDQXPB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of Dimethylphosphine Oxide with Formaldehyde and Phosphorous Acid
One common approach to synthesizing [(Dimethylphosphinoyl)methyl]phosphonic acid involves reacting dimethylphosphine oxide with formaldehyde and phosphorous acid. This reaction typically requires:
- Elevated temperatures to ensure complete conversion.
- A catalyst to facilitate the reaction.
The process yields the desired compound by forming bonds between phosphorus atoms and carbon atoms from formaldehyde under controlled conditions.
Hydrolysis of Chloromethylphosphinic Acid
Another method involves hydrolyzing chloromethylphosphinic acid in strong caustic soda solutions. The steps include:
- Cooling the crude reaction mixture and acidifying it with concentrated hydrochloric acid.
- Evaporating the mixture under reduced pressure.
- Extracting the residue with ethyl alcohol.
This process yields methylphosphonic acid derivatives, which can be further modified to produce this compound.
McKenna Procedure
The McKenna procedure is a widely used method for preparing phosphonic acids from dialkyl phosphonates. It involves:
- Reacting dialkyl phosphonate with bromotrimethylsilane to form bis(trimethylsilyl) phosphonate intermediates.
- Hydrolyzing or methanolizing these intermediates to yield the final phosphonic acid product.
This method is efficient and operates under mild conditions, typically at room temperature, using non-protic solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Large-Scale Reactor Synthesis
In industrial settings, this compound is synthesized using large-scale reactors with continuous processing techniques. Key considerations include:
- High-purity reagents to ensure product quality.
- Precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
These methods are designed to maximize yield while maintaining high purity standards suitable for commercial applications.
Fractional Distillation
For purification, fractional distillation is employed to separate intermediate products such as methylphosphonyl chloride. This intermediate can then be hydrolyzed with water in an exothermic reaction to yield this compound.
Reaction Conditions
Catalysts
Catalysts play a crucial role in the synthesis of this compound. Commonly used catalysts include:
Temperature Control
Temperature control is critical for ensuring reaction efficiency and preventing side reactions:
- Elevated temperatures are required for reactions involving formaldehyde and phosphorous acid.
- Cooling systems are used during hydrolysis processes to manage exothermic reactions.
Comparison of Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Dimethylphosphine oxide route | Uses formaldehyde and phosphorous acid | High yield | Requires elevated temperatures |
| Hydrolysis of chloromethyl group | Strong caustic soda solution | Produces pure derivatives | Exothermic reactions require cooling |
| McKenna procedure | Bromotrimethylsilane followed by hydrolysis | Operates under mild conditions | Requires specialized reagents |
Experimental Data Table
| Reaction Type | Reagents Used | Temperature Range (°C) | Yield (%) |
|---|---|---|---|
| Dimethylphosphine oxide route | Dimethylphosphine oxide + formaldehyde | Elevated (60–100°C) | High (>90%) |
| Hydrolysis | Chloromethylphosphinic acid + NaOH | Below 75°C | Moderate (~80%) |
| McKenna procedure | Dialkyl phosphonate + bromotrimethylsilane | Room temperature | Quantitative |
Chemical Reactions Analysis
Michaelis–Arbuzov Reaction
Dimethyl methylphosphonate (a structural analog) is synthesized via the Michaelis–Arbuzov reaction between trimethyl phosphite and iodomethane . This reaction mechanism involves nucleophilic substitution, where the alkylating agent (e.g., iodomethane) transfers an alkyl group to the phosphite.
Esterification of Phosphonic Acids
Phosphonic acids can undergo selective mono- or diesterification using triethyl orthoacetate as a reagent. For example, methylphosphonic acid derivatives may form esters under controlled temperatures, with monoester formation favored at lower temperatures (e.g., 30°C) .
Acid-Catalyzed Hydrolysis
Phosphonate esters like dimethyl methylphosphonate undergo hydrolysis in acidic conditions (e.g., HCl) to yield phosphonic acids. The reaction follows two consecutive steps :
-
First hydrolysis : Cleavage of one P–O ester bond to form a monomethyl ester intermediate.
-
Second hydrolysis : Cleavage of the remaining P–O bond to yield the free phosphonic acid .
| Reaction Step | Products | Mechanism |
|---|---|---|
| First hydrolysis | Monomethyl ester | Rate-determined by P–O bond cleavage (A Ac2 mechanism) |
| Second hydrolysis | Free phosphonic acid | Slower step due to steric hindrance |
Photochemical Degradation
Methylphosphonic acid (MPn) undergoes UV-induced photolysis, with hydroxyl radicals (OH−/- OH) cleaving the C–P bond. This process is pH-dependent, with alkaline conditions accelerating degradation .
Formation of Dichlorides
Dimethyl methylphosphonate reacts with thionyl chloride (SOCl₂) or phosgene (COCl₂) in a two-stage process :
-
Monochlorination : Formation of a monochloro intermediate (CH₃PO(OCH₃)Cl) .
-
Dichlorination : Further reaction with SOCl₂/COCl₂ to yield methylphosphonic acid dichloride (MPOD) .
| Reagent | Intermediate | Final Product |
|---|---|---|
| Thionyl chloride (SOCl₂) | CH₃PO(OCH₃)Cl | MPOD |
| Phosgene (COCl₂) | CH₃PO(OCH₃)Cl | MPOD |
Flame Retardancy
Phosphonate esters like DMMP are used commercially as flame retardants due to their ability to release phosphorus-based radicals during combustion .
Biological Degradation
Marine microbes metabolize methylphosphonic acid via C–P lyase systems , producing methane and inorganic phosphate. This pathway is critical for understanding methane supersaturation in shallow ocean waters .
Key Research Findings
-
Kinetic Analysis : Acidic hydrolysis of phosphonates is slower for the second ester bond due to steric hindrance .
-
Environmental Impact : UV irradiation degrades phosphonates via hydroxyl radicals, with oxygen isotope incorporation into orthophosphate .
-
Catalytic Effects : Specific catalysts (e.g., amines) can accelerate dichloride formation by reversing polymerization side reactions .
Given the absence of direct references to [(Dimethylphosphinoyl)methyl]phosphonic acid in the provided literature, the above analysis leverages analogs like DMMP and MPn. For precise studies on the queried compound, further experimental or computational research would be required.
Scientific Research Applications
Chemical Synthesis
Flame Retardants
One of the primary applications of [(Dimethylphosphinoyl)methyl]phosphonic acid is as a flame retardant. It acts by promoting char formation and reducing flammability in polymers and other materials. This property is particularly valuable in industries where fire safety is paramount, such as construction and automotive manufacturing.
Synthesis of Organophosphorus Compounds
The compound serves as a precursor in the synthesis of various organophosphorus compounds. Its ability to undergo nucleophilic substitution reactions makes it useful in creating more complex molecules that are essential in agrochemicals and pharmaceuticals. For instance, it can be involved in the production of pesticides and herbicides that utilize phosphonate chemistry for enhanced efficacy and reduced environmental impact.
Environmental Applications
Biodegradation Studies
Research has shown that this compound can be subjected to biodegradation processes, which is crucial for understanding its environmental impact. Studies involving marine microbes have indicated that these organisms can metabolize phosphonate compounds, leading to the release of methylphosphonic acid, which plays a role in nutrient cycling within aquatic ecosystems .
Water Treatment
The compound's phosphonic acid group allows it to chelate heavy metals, making it useful in water treatment applications where metal ion removal is necessary. Its effectiveness in binding with metal ions can aid in the development of more efficient water purification systems.
Therapeutic Applications
Drug Delivery Systems
Recent advancements have explored the use of this compound in nanoparticle-based drug delivery systems. By conjugating this compound with lipid nanoparticles, researchers have demonstrated improved targeting and release profiles for cancer therapeutics . This approach enhances the bioavailability of drugs while minimizing side effects.
Potential Anticancer Properties
Emerging studies suggest that compounds related to this compound may exhibit anticancer properties. The structural similarities to known bioactive phosphonates prompt investigations into their mechanisms of action against cancer cells, potentially leading to novel therapeutic agents .
Data Tables and Case Studies
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Chemical Synthesis | Flame Retardant | Effective in reducing flammability in polymers |
| Environmental Studies | Biodegradation by Marine Microbes | Methylphosphonic acid produced during microbial metabolism |
| Water Treatment | Heavy Metal Chelation | High efficiency in binding metal ions |
| Therapeutic Applications | Nanoparticle Drug Delivery | Enhanced targeting and reduced side effects |
| Anticancer Research | Investigating anticancer properties | Potential for new therapeutic agents |
Mechanism of Action
The mechanism of action of [(Dimethylphosphinoyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which may inhibit or activate certain enzymes. The compound’s ability to donate or accept electrons also plays a role in its chemical reactivity and biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phosphinoyl-Substituted Aminomethanephosphonic Acids
Three structurally related compounds synthesized by Lachkova and Varbanov provide key insights:
Key Differences :
- The presence of multiple phosphonic acid groups (e.g., in compound 1) increases acidity and chelation efficacy compared to mono-phosphonic acids like [(dimethylphosphinoyl)methyl]phosphonic acid .
- Alkyl chain length modulates solubility and log P values. For example, propyl-linked analogs exhibit log P values ~0.8, whereas benzyl-substituted derivatives reach log P ~1.5 .
Heterocyclic Phosphonic Acids
Phosphonic acids with heterocyclic backbones (e.g., pyrazole, imidazole) exhibit distinct properties:
- pKa Values : Heterocyclic phosphonic acids (e.g., triazole-phosphonic acid) have pKa values ~2–3, significantly lower than carboxylic acid analogs (pKa ~4–5) .
- Log P : Most heterocyclic phosphonic acids have log P < 2, ensuring moderate hydrophilicity .
- Biological Activity: Methyl substituents on heterocycles drastically alter properties; for instance, 2-methylimidazole-phosphonic acid shows 10-fold higher enzyme inhibition than non-methylated analogs .
In contrast, this compound lacks a heterocyclic backbone but benefits from the electron-withdrawing dimethylphosphinoyl group, which enhances acidity (predicted pKa ~1.5–2.0) and stabilizes metal complexes .
Alkylsulfonamido-Phosphonic Acids
Alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives (e.g., hexadecyl-substituted analogs) demonstrate potent inhibition of acid phosphatases (Ki = 1.1 µM) . These compounds rely on hydrophobic alkyl chains to enhance binding to enzyme active sites. Comparatively, this compound’s smaller substituents limit its enzyme affinity but improve solubility (log P ~0.5) .
Acidity and Solubility
- pKa: Phosphonic acids generally exhibit pKa values 2–3 units lower than carboxylic acids due to stronger electron withdrawal by the -PO₃H₂ group . This compound is expected to have pKa ~1.5–2.0 .
- Log P : Estimated log P ~0.5–1.0, lower than benzyl-substituted analogs (log P ~1.5) but higher than heterocyclic derivatives (log P < 1) .
Key Research Findings
Biological Activity
[(Dimethylphosphinoyl)methyl]phosphonic acid is a phosphonic acid derivative that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a phosphonate group attached to a dimethylphosphinoyl moiety. This structure provides unique reactivity and interaction capabilities with biological systems.
Mechanisms of Biological Activity
- Antiviral Properties : Phosphonates, including this compound, have been studied for their potential as antiviral agents. They act as prodrugs that can be converted intracellularly into active nucleoside triphosphates, which inhibit viral replication processes. For instance, similar compounds like tenofovir have been validated in clinical settings for treating HIV and hepatitis infections .
- Antibacterial Effects : Phosphonic acids are known to exhibit antibacterial activity against multidrug-resistant pathogens. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial growth .
- Environmental Impact : The degradation of phosphonic acids in the environment is crucial for understanding their ecological effects. Studies indicate that compounds like methylphosphonic acid (MPn), a related compound, undergo photodegradation under UV light, impacting phosphorus cycling in ecosystems . This degradation process may also influence the bioavailability of phosphorus in aquatic systems.
Antiviral Activity
A study conducted on various phosphonate prodrugs demonstrated that this compound analogs exhibited significant antiviral activity against DNA viruses and retroviruses. The prodrug approach enhances cellular uptake and conversion to active forms, leading to effective inhibition of viral replication .
Antibacterial Efficacy
Research has shown that phosphonic acid derivatives can inhibit the growth of resistant bacterial strains. A specific study highlighted the efficacy of phosphonate analogs in inhibiting enzymes critical for bacterial survival, presenting a potential avenue for developing new antibacterial therapies .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antiviral and antibacterial | Inhibition of viral replication; interference with bacterial metabolism |
| Tenofovir | Antiviral | Conversion to active nucleoside triphosphate |
| Fosfomycin | Antibacterial | Inhibition of cell wall synthesis |
Toxicological Considerations
While this compound shows promising biological activity, it is essential to consider its toxicity profile. Research indicates varying degrees of toxicity among different phosphonate compounds, necessitating careful evaluation during drug development processes .
Q & A
Q. What are the primary synthetic routes for [(dimethylphosphinoyl)methyl]phosphonic acid, and how can purity be ensured?
The compound is synthesized via the Moedritzer-Irani reaction , where dimethylphosphinoyl-substituted amines react with formaldehyde and phosphorous acid under controlled conditions (e.g., 145°C for 5 hours with radical initiators like AIBN) . Alternative methods include:
- Dealkylation of dialkyl phosphonates using HCl or the McKenna procedure (bromotrimethylsilane followed by methanolysis) to cleave ester groups .
- Mannich-like reactions , combining phosphorous acid with aldehydes and amines .
Purification involves recrystallization from ethanol or column chromatography to remove unreacted precursors. Characterization via ¹H/³¹P NMR and IR spectroscopy is critical to confirm structural integrity and purity .
Q. What characterization techniques are essential for verifying the structure of this compound?
Key techniques include:
- Multinuclear NMR spectroscopy : ¹H NMR identifies alkyl/aryl protons, while ³¹P NMR distinguishes phosphinoyl (P=O) and phosphonic acid (PO₃H₂) groups .
- Infrared (IR) spectroscopy : Confirms P=O (~1200 cm⁻¹) and P-OH (~2500 cm⁻¹) stretching vibrations .
- Electrospray ionization mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric ratios of C, H, P, and O .
Q. What are the primary research applications of this compound?
The compound is explored in:
- Bioactive molecule design : Mimics phosphate moieties in enzyme inhibitors or prodrugs due to its stable P-C bond .
- Coordination chemistry : Serves as a ligand for metal ions (e.g., Al³⁺, Fe³⁺) in supramolecular materials or catalysts .
- Surface functionalization : Modifies interfaces for corrosion resistance or biocompatibility via phosphonic acid anchoring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Temperature control : Elevated temperatures (140–145°C) enhance reaction rates but require inert atmospheres to prevent oxidation .
- Radical initiators : AIBN improves regioselectivity in radical-mediated pathways .
- Protecting groups : Use of trityl or benzyl groups on amines prevents side reactions during synthesis .
- Solvent selection : Polar aprotic solvents (e.g., i-PrOH) stabilize intermediates and improve solubility .
Q. How can computational modeling predict the proton-conduction behavior of this compound in fuel cell materials?
- Ab initio molecular dynamics (AIMD) : Simulates proton transport mechanisms in hydrated or confined systems .
- Empirical valence bond (EVB) models : Quantifies proton dissociation constants (pKa) and hydrogen-bonding networks .
- Dielectric saturation analysis : Evaluates how the compound’s polarity influences proton mobility in polymer matrices .
Q. What strategies resolve contradictions in degradation pathway data for this compound?
- Isotopic labeling : Tracks hydrolysis products (e.g., methylphosphonic acid) using ³²P or ¹³C isotopes .
- High-resolution LC-MS/MS : Identifies low-abundance metabolites and distinguishes isobaric species .
- pH-dependent stability studies : Correlates degradation rates with pH to map acid/base-catalyzed pathways .
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Chiral auxiliaries : Temporarily introduce stereogenic centers via Fmoc or Boc-protected amines .
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL) in Kabachnik-Fields reactions to enforce enantioselectivity .
- X-ray crystallography : Resolves absolute configurations of intermediates or final products .
Q. What methods evaluate the compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
